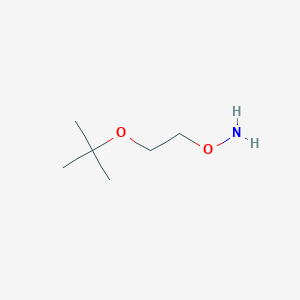

O-(2-Tert-butoxyethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSCHZIEVAKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676796 | |

| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023742-13-3 | |

| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-tert-butoxyethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Synthesis, and Core Applications

Abstract

O-(2-Tert-butoxyethyl)hydroxylamine is a bifunctional molecule of significant interest in modern chemical synthesis and pharmaceutical development. Its unique structure, combining a reactive hydroxylamine moiety with a sterically bulky and solubilizing tert-butoxyethyl group, makes it a versatile reagent. This guide provides an in-depth analysis of its chemical properties, validated synthesis protocols, and critical applications, with a focus on the mechanistic principles behind its utility in bioconjugation and drug discovery.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of chemical biology and medicinal chemistry, reagents that offer both reactivity and tailored physical properties are invaluable. This compound and its hydrochloride salt (CAS 1260836-58-5) have emerged as such a compound.[1] The core of its utility lies in the nucleophilic hydroxylamine group (-ONH₂), which readily reacts with electrophilic carbonyls like aldehydes and ketones to form stable oxime linkages.[1][2] This "click-type" reaction is highly chemoselective, proceeding under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[2][3]

The tert-butoxyethyl group is not merely a passenger; it imparts crucial properties. The bulky tert-butyl group provides steric hindrance that can enhance the stability of the resulting molecule, while the ether linkage improves solubility in a range of organic solvents.[1] This combination of reactivity and tunable properties positions this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and as a powerful tool for creating sophisticated bioconjugates.[4]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The data presented below has been compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 1023742-13-3 | [4][5][6] |

| Molecular Formula | C₆H₁₅NO₂ | [4][5][6] |

| Molecular Weight | 133.19 g/mol | [5][6] |

| Appearance | Colorless liquid / White crystalline solid (HCl salt) | [1][4] |

| Boiling Point | 186.5 °C at 760 mmHg | [4][5][7] |

| Density | 0.925 g/cm³ | [4][5][7] |

| Flash Point | 63.9 °C | [4][5] |

| pKa (Predicted) | 4.28 ± 0.70 | [4] |

| Solubility | Soluble in water (HCl salt) | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of O-substituted hydroxylamines can be approached through several routes. A common and reliable method involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.[8][9] This ensures that the highly reactive hydroxylamine is only revealed in the final step, preventing unwanted side reactions.

The following protocol describes a generalized, two-stage synthesis pathway consistent with established chemical principles for producing O-substituted hydroxylamines.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of N-(2-(tert-Butoxy)ethoxy)phthalimide (Protected Intermediate)

-

Activation of the Alcohol: To a solution of 2-(tert-butoxy)ethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. The causality here is the conversion of the alcohol's hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.

-

Nucleophilic Substitution: Dissolve the crude mesylate and N-hydroxyphthalimide (1.1 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) as the base. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

-

Reaction Execution: Heat the mixture to 60-80 °C and stir for 12-16 hours. Again, monitor by TLC for the formation of the product.

-

Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain the N-(2-(tert-Butoxy)ethoxy)phthalimide intermediate.

Stage 2: Deprotection to Yield this compound

-

Hydrazinolysis: Suspend the phthalimide intermediate (1.0 eq) in ethanol. Add hydrazine monohydrate (1.5 eq) to the suspension. Hydrazine acts as a potent nucleophile that cleaves the phthalimide protecting group, forming a stable phthalhydrazide precipitate.

-

Reaction: Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Purification: Cool the reaction mixture and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, pure this compound as a colorless liquid.[4]

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Bioconjugation

The primary application for researchers in drug development is the reaction of the hydroxylamine moiety with a carbonyl group to form an oxime bond. This is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2][3]

The Oxime Ligation Reaction

The reaction proceeds between the nucleophilic nitrogen of the hydroxylamine and the electrophilic carbon of an aldehyde or ketone.[2] The reaction is typically most efficient at a slightly acidic pH (around 4-6), which facilitates the dehydration of the hemiaminal intermediate to form the stable C=N oxime bond. Aniline derivatives are often used as catalysts to accelerate this reaction.[2]

The stability and chemoselectivity of this linkage make it ideal for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PEGylation: Attaching polyethylene glycol (PEG) chains to proteins or peptides to improve their pharmacokinetic profiles.

-

Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterials.[3]

-

Protein Labeling: Introducing fluorescent probes or other tags for imaging and tracking.[3]

Reaction Pathway Diagram

Caption: Mechanism of aniline-catalyzed oxime ligation for bioconjugation.

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory.

-

Hazards: this compound is a flammable liquid and vapor.[6] It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[5] Take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Conclusion

This compound is a highly versatile and enabling reagent for researchers in the chemical and life sciences. Its predictable reactivity via oxime ligation, coupled with beneficial physical properties imparted by its unique structure, provides a reliable tool for constructing complex molecular architectures. By understanding its core properties, synthesis, and reaction mechanisms, scientists can confidently deploy this compound to advance research in drug discovery, diagnostics, and materials science.

References

-

LookChem. This compound. [Link]

-

Chemsrc. (2024, July 15). This compound. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. O-(2-(tert-Butoxy)ethyl)hydroxylamine. [Link]

-

Wöhl, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

Wöhl, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry. [Link]

-

Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry. [Link]

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis. [Link]

- Google Patents. CN103304356A - Hydroxylamine synthesis method.

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

Sources

- 1. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

O-(2-Tert-butoxyethyl)hydroxylamine CAS number 1023742-13-3

An In-Depth Technical Guide to O-(2-Tert-butoxyethyl)hydroxylamine (CAS 1023742-13-3): A Key Reagent in Modern Drug Discovery

Abstract

This compound is a bifunctional chemical reagent of increasing importance in the fields of medicinal chemistry and drug development. Characterized by a reactive hydroxylamine moiety and a sterically influential tert-butoxyethyl group, this compound serves as a critical building block in complex molecular architectures. Its primary utility lies in its application as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it facilitates the covalent linkage of targeting ligands while imparting favorable physicochemical properties. This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, designed for researchers, chemists, and drug development professionals seeking to leverage its unique chemical attributes.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of advanced chemical synthesis, particularly for therapeutic agents, molecules that offer both reactivity and structural control are invaluable. This compound (CAS 1023742-13-3) has emerged as such a compound, finding a niche in applications that demand precise molecular assembly.

The Hydroxylamine Moiety in Bioconjugation

The hydroxylamine functional group (-ONH₂) is a cornerstone of modern bioconjugation chemistry.[1] Its reaction with aldehydes and ketones to form stable oxime linkages (C=N-O) is highly efficient and chemoselective, proceeding under mild conditions.[2] This makes it an ideal tool for covalently linking molecular fragments, from small molecules to large biologics, with high specificity and yielding a bond that is exceptionally stable across a broad pH range.[2]

Structural Rationale of this compound

The utility of this specific hydroxylamine derivative stems from its dual-function structure:

-

The Alkoxyamine "Head": The H₂N-O- group provides the reactive handle for forming stable oxime bonds, a critical function for building linkers.[2]

-

The Tert-butoxyethyl "Tail": The -(CH₂)₂-O-C(CH₃)₃ fragment is not merely a spacer. The bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and conformational preferences of the final molecule.[3] Furthermore, the ether linkage contributes to the molecule's overall polarity and solubility profile, which are critical parameters in drug design.[4][5]

This combination of a reliable conjugation handle with a property-modulating tail makes it a strategic choice for constructing the linkers used in advanced therapeutic modalities like PROTACs.

Physicochemical and Analytical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.

Key Physicochemical Properties

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1023742-13-3 | [6][7] |

| Molecular Formula | C₆H₁₅NO₂ | [4][7] |

| Molecular Weight | 133.19 g/mol | [7] |

| IUPAC Name | O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | [7] |

| Appearance | Colorless Liquid | [4][5] |

| Boiling Point | 186.5 °C at 760 mmHg | [4][8] |

| Density | 0.925 g/cm³ | [4][8] |

| Flash Point | 63.9 °C | [4] |

Analytical Characterization

Validation of purity and structural integrity is critical. The primary analytical methods for this compound are:

-

NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation. Key expected signals in ¹H NMR include a singlet around 1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the two ethylenic (-CH₂-) groups.[3]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Essential for assessing purity and confirming the molecular weight. A reverse-phase C18 column with electrospray ionization (ESI) is typically effective for detecting the parent ion and any potential impurities.[3]

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common laboratory-scale approach involves the O-alkylation of a protected hydroxylamine.

Synthetic Workflow Overview

The synthesis can be logically broken down into two main stages: the coupling of the side chain to a protected hydroxylamine core, followed by deprotection to yield the final product. The use of a doubly-protected hydroxylamine, such as N,O-bis(tert-butoxycarbonyl)hydroxylamine, ensures that alkylation occurs selectively at the oxygen atom.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: O-Alkylation

This protocol describes the first key stage of the synthesis.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation of the base without interfering with the nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, ~1.25 equiv). Stir the suspension vigorously.

-

Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the hydroxylamine, generating the nucleophile required for the subsequent alkylation step.

-

-

Alkylation: Add 2-tert-butoxyethyl iodide (1.0 equiv) dropwise to the suspension.

-

Causality: The iodide is an excellent leaving group, facilitating the nucleophilic substitution reaction. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to approximately 30°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude intermediate is typically purified by column chromatography.

-

Self-Validation: The success of this stage is confirmed by LC-MS analysis of the purified intermediate, which should show a mass corresponding to the BOC-protected product.

-

Core Application: A Versatile Linker in PROTAC Design

The primary application driving interest in this compound is its role as a building block for PROTAC linkers.

Primer on PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[9] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[10] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[9][]

Role in PROTAC Assembly

This compound is used to introduce a reactive handle for conjugating one of the PROTAC's ligands. The typical workflow involves reacting the hydroxylamine with an aldehyde or ketone functionality present on a POI ligand or an E3 ligase ligand to form a stable oxime bond.

Caption: Logical flow for incorporating the hydroxylamine linker into a PROTAC.

Key Chemical Reactivity

The synthetic utility of this reagent is dominated by the reactivity of the hydroxylamine group.

Mechanism of Oxime Formation

The reaction with a carbonyl compound (aldehyde or ketone) is a two-step process:

-

Nucleophilic Addition: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: This intermediate then eliminates a molecule of water to form the final, stable C=N double bond of the oxime. This step is often catalyzed by mild acid.

Caption: Simplified mechanism of oxime formation from a carbonyl and a hydroxylamine.

This reaction's reliability and the stability of the resulting bond make it a preferred method for bioconjugation over other linkages like hydrazones, which can be more susceptible to hydrolysis.[2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the reagent's integrity.

Hazard Profile

This compound is classified with several hazards.[7]

| Hazard Class | GHS Statement | Precaution |

| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames.[5][6] |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[6][7] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[5][6] |

| Eye Damage | H318/H319: Causes serious eye damage/irritation | Wear eye/face protection.[5][7] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[5][7] |

Recommended Handling and Storage

-

Handling: Always handle this chemical within a certified chemical fume hood. Use non-sparking tools and take measures to prevent static discharge.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term stability, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C.[5][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its unique structure, combining a robust conjugation handle with a functionality-tuning side chain, makes it exceptionally well-suited for the rational design of complex therapeutics like PROTACs. For researchers in drug discovery, a deep understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of targeted medicines.

References

-

LookChem. (n.d.). Cas 1023742-13-3, this compound. LookChem. [Link]

-

ACS Publications. (2023). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). O-(2-(tert-Butoxy)ethyl)hydroxylamine | CAS No: 1023742-13-3. Pharmaffiliates. [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Wikipedia. [Link]

-

Chemsrc.com. (n.d.). This compound. Chemsrc.com. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]

-

A-zeal. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. A-zeal. [Link]

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

-

Chemsrc.com. (n.d.). This compound | CAS#:1023742-13-3. Chemsrc.com. [Link]

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]

- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]

- 5. O-[2-(tert-Butoxy)ethyl]hydroxylamine | 1023742-13-3 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 12. 1023742-13-3|O-[2-(tert-Butoxy)ethyl]hydroxylamine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to O-(2-Tert-butoxyethyl)hydroxylamine: Properties, Applications, and Protocols

<_>

Introduction: A Versatile Tool for Modern Bioconjugation

In the landscape of drug development and molecular biology, the ability to selectively and stably link molecules is paramount. Bioconjugation, the chemical strategy of joining two molecules where at least one is biological in origin, has enabled revolutionary advances in therapeutics, diagnostics, and fundamental research.[1] At the heart of these strategies are highly selective, bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

One of the most reliable and widely adopted bioorthogonal reactions is the oxime ligation , which forms a stable C=N-O bond by reacting a ketone or aldehyde with a hydroxylamine or alkoxyamine.[2][3] O-(2-Tert-butoxyethyl)hydroxylamine has emerged as a key reagent in this field. Its unique structure, featuring a reactive alkoxyamine group and a solubilizing tert-butoxyethyl moiety, makes it an invaluable tool for researchers seeking to modify proteins, peptides, and other biomolecules with precision and efficiency.[4]

This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, its mechanistic role in oxime ligation, a validated experimental protocol for its use, and essential safety considerations for laboratory professionals.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its successful application. This compound is a colorless liquid at room temperature, characterized by the properties summarized below.[5] The molecular weight, a critical parameter for all stoichiometric calculations in experimental design, is approximately 133.19 g/mol .[6][7][8]

| Property | Value | Source(s) |

| Molecular Weight | 133.19 g/mol | [6][7][8] |

| Molecular Formula | C₆H₁₅NO₂ | [5][7][9][10] |

| CAS Number | 1023742-13-3 | [5][6][7] |

| Density | 0.925 g/cm³ | [5][9][10] |

| Boiling Point | 186.5 °C at 760 mmHg | [5][10][11] |

| Flash Point | 63.9 °C | [5][9] |

| IUPAC Name | O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | [8] |

| Synonyms | (2-(tert-Butoxy)ethoxy)amine, EOS-60396 | [5][6][12] |

The Mechanism of Action: Aniline-Catalyzed Oxime Ligation

The utility of this compound is defined by its participation in the oxime ligation reaction. This reaction proceeds via the nucleophilic attack of the alkoxyamine's nitrogen atom on the electrophilic carbon of an aldehyde or ketone.

While the reaction can proceed uncatalyzed, its rate at neutral pH—a common requirement for biological applications—is often slow.[2] The groundbreaking discovery by Dawson and others showed that aniline and its derivatives act as potent nucleophilic catalysts, dramatically accelerating the reaction.[2][13]

The catalysis mechanism involves two key steps:

-

Schiff Base Formation: The aniline catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards nucleophilic attack than the original carbonyl group.[13]

-

Transimination: this compound then attacks the iminium ion, displacing the aniline catalyst and forming the final, highly stable oxime bond.[13][14]

This catalytic cycle allows the reaction to proceed efficiently under mild, physiological conditions (pH ~7), making it a truly bioorthogonal tool.[2]

Caption: Aniline-catalyzed mechanism for oxime ligation.

Application in Bioconjugation: A Step-by-Step Protocol

The primary application for researchers in drug development is the site-specific modification of biomolecules, such as antibodies, to create Antibody-Drug Conjugates (ADCs) or fluorescently labeled probes. This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde group.

Experimental Workflow Overview

Caption: General workflow for protein conjugation via oxime ligation.

Detailed Protocol: Protein-Alkoxyamine Conjugation

This protocol is a representative example. Optimization of concentrations, pH, and incubation time may be required for specific proteins and applications.

Materials:

-

Aldehyde-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

This compound (MW: 133.19 g/mol ).

-

Aniline (catalyst).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

-

Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE setup).

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Expert Insight: It is crucial to prepare fresh stock solutions in anhydrous DMSO to prevent hydrolysis and maintain reagent activity.

-

Alkoxyamine Stock (100 mM): Dissolve 13.32 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

Aniline Catalyst Stock (1 M): Carefully add 91 µL of aniline to 909 µL of anhydrous DMSO.

-

-

Reaction Setup:

-

Causality: The final concentrations are chosen to drive the reaction forward efficiently without causing protein precipitation or denaturation. A typical starting point is a 20-50 fold molar excess of the alkoxyamine over the protein.

-

In a microcentrifuge tube, add the aldehyde-modified protein to a final concentration of 5 mg/mL in PBS, pH 7.4.

-

Add the Aniline Stock solution to the protein solution to achieve a final concentration of 20-50 mM. Mix gently by pipetting.

-

Initiate the reaction by adding the Alkoxyamine Stock solution to a final concentration of 2-5 mM (adjust based on desired molar excess).

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Reaction progress can be monitored by taking aliquots and analyzing via LC-MS if required.

-

-

Purification (Self-Validation Step):

-

Trustworthiness: Purification is a critical step to validate the protocol by removing unreacted small molecules (alkoxyamine, aniline) and any potential protein aggregates.

-

Load the reaction mixture onto a pre-equilibrated SEC column (e.g., Superdex 200 or equivalent) using PBS, pH 7.4 as the mobile phase.

-

Collect fractions corresponding to the high molecular weight protein conjugate, monitoring absorbance at 280 nm.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling by Mass Spectrometry (e.g., ESI-MS). The resulting mass should show an increase corresponding to the mass of the attached O-(2-Tert-butoxyethyl) group for each successful ligation.

-

Assess purity and potential aggregation using SDS-PAGE and analytical SEC.

-

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

-

Primary Hazards: The compound is classified as a flammable liquid and may be harmful if swallowed.[8] It can cause skin, eye, and respiratory irritation.[5][8][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[6][15]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][15][16] Keep away from heat, sparks, and open flames.[6][16] Use non-sparking tools and take precautionary measures against static discharge.[6][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[6]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is an enabling tool for advanced biological research and therapeutic development. Its reliable performance in the aniline-catalyzed oxime ligation provides a robust method for creating stable, site-specific bioconjugates. By understanding its fundamental properties, the mechanism of the reaction it facilitates, and the practical steps for its implementation, researchers can confidently leverage this reagent to construct the complex molecular architectures required to push the boundaries of science and medicine.

References

-

This compound, Cas 1023742-13-3 | LookChem. Available at: [Link]

-

O-(2-(tert-Butoxy)ethyl)hydroxylamine, CAS No: 1023742-13-3 | Pharmaffiliates. Available at: [Link]

-

This compound | Chemsrc.com. Available at: [Link]

-

This compound | C6H15NO2 | PubChem. Available at: [Link]

-

This compound | CAS#:1023742-13-3 | Chemsrc. Available at: [Link]

-

This compound - CAS:1023742-13-3 | Sunway Pharm Ltd. Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | National Institutes of Health (NIH). Available at: [Link]

-

Schematic representation of oxime ligation reaction | ResearchGate. Available at: [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides | National Institutes of Health (NIH). Available at: [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides | Royal Society of Chemistry. Available at: [Link]

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science | Royal Society of Chemistry. Available at: [Link]

-

Development of Bioorthogonal Reactions and Their Applications in Bioconjugation | MDPI. Available at: [Link]

-

What is Bioconjugation? Overview, Applications & More | Today's Clinical Lab. Available at: [Link]

Sources

- 1. clinicallab.com [clinicallab.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

- 5. Cas 1023742-13-3,this compound | lookchem [lookchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 11. This compound | CAS#:1023742-13-3 | Chemsrc [chemsrc.com]

- 12. This compound - CAS:1023742-13-3 - Sunway Pharm Ltd [3wpharm.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. fishersci.com [fishersci.com]

O-(2-Tert-butoxyethyl)hydroxylamine hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of O-(2-Tert-butoxyethyl)hydroxylamine Hydrochloride

Executive Summary

This compound hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique structure, featuring a stable tert-butoxyethyl group, offers a protected form of hydroxylamine that is instrumental in the synthesis of oximes and nitrones, which are key intermediates in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers and drug development professionals. We will delve into the strategic selection of the synthesis pathway, provide a detailed, step-by-step experimental procedure, and emphasize the critical safety and handling considerations necessary for a successful and safe outcome. The presented methodology is designed to be self-validating, ensuring high purity and yield of the target molecule.

Introduction: The Versatility of a Protected Hydroxylamine

In the landscape of chemical synthesis, particularly for pharmaceutical and biological applications, the hydroxylamine functional group is a versatile tool for forming stable linkages with carbonyl compounds (aldehydes and ketones) to create oximes. O-substituted hydroxylamines, such as this compound, are of particular importance. The tert-butoxyethyl group serves as a robust, sterically hindering moiety that enhances the compound's stability and solubility in organic solvents, while also acting as a protected form of hydroxylamine that allows for selective reactions in complex, multi-step syntheses.[1]

The resulting hydrochloride salt is typically a white crystalline solid, soluble in water, making it convenient for various reaction conditions.[2] Its applications are extensive, ranging from its use as a linker in antibody-drug conjugates (ADCs) to its role in the decarboxylation of amino acids and the study of protein modifications.[2] This guide focuses on a reliable and scalable synthesis route that employs a protected hydroxylamine precursor, ensuring high selectivity and product purity.

Strategic Synthesis Analysis: A Two-Step Approach

Several pathways can be envisioned for the synthesis of this compound hydrochloride. A common approach involves the alkylation of a suitably protected hydroxylamine followed by deprotection. This strategy is often superior to the direct alkylation of hydroxylamine, which can suffer from poor selectivity (N- vs. O-alkylation) and over-alkylation.

We will focus on a robust two-step method starting from N,O-bis(tert-butoxycarbonyl)hydroxylamine (N,O-bis-BOC-hydroxylamine). This strategy offers two key advantages:

-

Enhanced Nucleophilicity: The BOC protecting groups modulate the electronic properties of the hydroxylamine, favoring clean O-alkylation.

-

Simplified Purification: The BOC-protected intermediate is a stable, neutral molecule that is readily purified by standard chromatographic techniques before the final deprotection step.

-

Direct Salt Formation: The final deprotection step using anhydrous hydrochloric acid directly yields the desired hydrochloride salt, often as a precipitate that can be isolated through simple filtration.[3]

The overall workflow is illustrated below.

Caption: Two-step synthesis workflow for this compound HCl.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the chemical properties and associated hazards is paramount for the safe execution of this synthesis.

Table of Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound HCl | C₆H₁₆ClNO₂ | 169.65 | White crystalline solid[2] | 1260836-58-5 |

| This compound (Free Base) | C₆H₁₅NO₂ | 133.19 | Colorless liquid[4] | 1023742-13-3 |

Hazard Analysis and Risk Mitigation

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-tert-butoxyethyl iodide: This is a reactive alkylating agent. Avoid inhalation and skin contact.

-

Potassium Carbonate (K₂CO₃): While a mild base, it can cause irritation. Avoid generating dust.

-

Anhydrous Hydrochloric Acid (HCl): This is a highly corrosive and toxic gas. It is typically handled as a solution in an organic solvent like ethyl acetate or dioxane. The solution is extremely corrosive and will release HCl gas. Work in a well-ventilated fume hood and ensure no exposure to moisture.

-

Solvents (Ethyl Acetate, etc.): These are flammable organic solvents. Ensure there are no sources of ignition in the vicinity of the experiment.[5] Use spark-proof equipment and ensure containers are properly grounded to prevent static discharge.[5][6]

Detailed Synthesis Protocol

This protocol is adapted from established principles of O-alkylation of protected hydroxylamines.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity |

| N,O-bis-BOC-hydroxylamine | 103959-96-6 | 233.26 | - | 1.0 equiv |

| 2-tert-butoxyethyl iodide | 119338-51-1 | 228.08 | - | 1.0 - 1.2 equiv |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 1.5 - 2.0 equiv |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | - | Sufficient for ~0.2 M |

| Anhydrous HCl in Ethyl Acetate | 7647-01-0 | 36.46 | 2.0 - 4.0 M | 5.0 - 6.0 equiv |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For workup & purification |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | - | For workup |

| Brine | N/A | N/A | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |

Step-by-Step Procedure

Step 1: O-Alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add N,O-bis-BOC-hydroxylamine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

-

Add anhydrous acetonitrile to the flask to create a suspension (concentration approx. 0.2 M).

-

Begin vigorous stirring. Add 2-tert-butoxyethyl iodide (1.1 equiv) to the suspension dropwise at room temperature.

-

Heat the reaction mixture to 30-40°C and allow it to stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydroxylamine derivative is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude O-alkylated BOC-protected intermediate, which is typically an oil.[3]

-

Causality Check: The use of K₂CO₃ as a base is critical; it is strong enough to facilitate the reaction but mild enough to prevent the hydrolysis of the ester-like BOC protecting groups. Anhydrous conditions prevent unwanted side reactions.

Step 2: Acidic Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude intermediate from the previous step in a minimal amount of ethyl acetate.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of anhydrous HCl in ethyl acetate (5-6 equivalents) dropwise with stirring.[3] The addition is exothermic and will result in gas (CO₂ and isobutylene) evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours. A white precipitate of the hydrochloride salt should form.

-

Isolate the product by vacuum filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the pure this compound hydrochloride.

-

Self-Validation: The formation of a crystalline solid from the reaction mixture is a strong indicator of successful salt formation. The purity of the product can be confirmed via melting point analysis and spectroscopic methods.

Purification and Characterization

The final product, if not sufficiently pure after filtration, can be recrystallized from a suitable solvent system such as isopropanol/diethyl ether.

Standard Characterization:

-

¹H NMR: To confirm the presence and integration of protons corresponding to the tert-butyl, ethyl, and amine groups.

-

¹³C NMR: To verify the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (m/z = 134.12).

-

Melting Point: To assess purity.

Conclusion

The two-step synthesis protocol detailed herein provides a reliable and efficient method for producing high-purity this compound hydrochloride. By leveraging a BOC-protected hydroxylamine intermediate, this strategy ensures selective O-alkylation and simplifies product isolation. The causality behind each step, from the choice of base to the deprotection conditions, has been explained to provide a deeper understanding for the practicing scientist. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this valuable laboratory procedure.

References

-

LookChem. This compound. [Link]

-

MySkinRecipes. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. [Link]

Sources

- 1. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride [myskinrecipes.com]

- 2. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]

- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

synthesis of O-substituted hydroxylamines from alcohols

An In-Depth Technical Guide to the Synthesis of O-Substituted Hydroxylamines from Alcohols

Abstract

O-substituted hydroxylamines are pivotal structural motifs in contemporary drug discovery and chemical biology, serving as versatile bioisosteres, key pharmacophores, and indispensable tools for bioconjugation via oxime ligation. The direct synthesis of these compounds from readily available alcohols presents a significant chemical challenge due to the inherently poor leaving group nature of the hydroxyl moiety. This technical guide provides a comprehensive overview of the core synthetic strategies developed to overcome this obstacle. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of the principal methodologies: the activation-substitution pathway via sulfonate esters, the stereoinvertive Mitsunobu reaction, and electrophilic amination of alkoxides. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of these essential transformations.

Introduction: The Strategic Importance of O-Substituted Hydroxylamines

The alkoxyamine (R-O-NH2) functionality is a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties allow it to act as a stable mimic for more labile ester or amide bonds, often improving the pharmacokinetic profile of a drug candidate. Furthermore, the terminal aminooxy group (-ONH2) provides a powerful handle for selective chemical ligation. Its reaction with aldehydes or ketones forms a stable oxime bond, a bioorthogonal reaction widely exploited in the creation of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1]

The primary challenge in synthesizing these molecules from alcohols lies in the chemical inertness of the hydroxyl group (-OH), which is a notoriously poor leaving group. Direct nucleophilic substitution on an alcohol is generally not feasible. Therefore, successful synthetic strategies rely on a crucial prerequisite: the in-situ activation of the hydroxyl group or the use of specialized reagents that facilitate its displacement. This guide will explore the most robust and widely adopted methods to achieve this transformation.

Core Synthetic Methodologies

Method 1: Activation via Sulfonate Esters and Nucleophilic Substitution

This is a classic, highly reliable, and broadly applicable two-step approach that proceeds with retention of configuration at the alcoholic carbon. The strategy is straightforward: first, convert the poor -OH leaving group into an excellent sulfonate ester leaving group, and second, displace it with an N-protected hydroxylamine derivative.

Causality Behind the Approach: Sulfonate esters (mesylates, tosylates, triflates) are exceptional leaving groups because the resulting sulfonate anion is highly stabilized through resonance, delocalizing the negative charge over three oxygen atoms.[2] This activation step is what makes the subsequent SN2 displacement by a relatively weak nucleophile thermodynamically favorable. The use of an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate or N-hydroxyphthalimide, is critical to prevent undesired N-alkylation and ensure exclusive O-alkylation.[3][4]

Workflow Diagram: Activation-Substitution Pathway

Caption: Key stages of the Mitsunobu reaction for alkoxyamine synthesis.

Experimental Protocol: Synthesis of an O-Alkylhydroxylamine using (S)-2-Butanol (Illustrating Inversion)

-

In a flame-dried flask under a nitrogen atmosphere, dissolve (S)-2-butanol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF. [5]2. Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15-20 minutes. A white precipitate of triphenylphosphine oxide may begin to form. [6][5]4. Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC for the disappearance of the alcohol.

-

Once complete, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the (R)-N-(butan-2-yloxy)phthalimide, demonstrating the inversion of stereochemistry.

-

Dissolve the purified phthalimide derivative in ethanol and add hydrazine monohydrate or methylamine (1.5-2.0 eq).

-

Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture, filter off the solid, and concentrate the filtrate. The residue can be treated with ethereal HCl to precipitate the (R)-O-(butan-2-yl)hydroxylamine hydrochloride.

Method 3: Electrophilic Amination of Alkoxides

A conceptually different approach involves reversing the roles of the reactants. Instead of the alcohol's oxygen acting as a nucleophile, it is first converted into a highly reactive nucleophilic alkoxide. This alkoxide then attacks a specialized electrophilic aminating agent.

Causality Behind the Approach: Deprotonating an alcohol with a strong base (e.g., n-BuLi) generates a lithium alkoxide, which is a much stronger nucleophile than the parent alcohol. This enhanced nucleophilicity allows it to react with reagents that can deliver an amino group. A notable example is a 3-trichloromethyloxaziridine, which acts as a source for the electrophilic transfer of an N-Boc protected amino group (NHBoc) to the oxygen atom. [1][7] This method is less common than the first two but provides a valuable alternative, particularly when the substrate might be sensitive to the conditions of the Mitsunobu reaction or sulfonate ester formation. The reaction proceeds with retention of configuration.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the substrate, the desired stereochemical outcome, and the scale of the reaction.

| Feature | Method 1: Sulfonate Activation | Method 2: Mitsunobu Reaction | Method 3: Electrophilic Amination |

| Core Principle | Activation then SN2 displacement | In-situ activation and SN2 displacement | O-nucleophile attacks N-electrophile |

| Number of Steps | 2-3 (Activation, Substitution, Deprotection) | 2 (One-pot reaction, Deprotection) | 2-3 (Deprotonation, Amination, Deprotection) |

| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center [6][8] | Retention at the alcohol center |

| Substrate Scope | Excellent for primary and secondary alcohols | Best for primary and secondary alcohols; tertiary alcohols do not react [5] | Good for primary and secondary alcohols |

| Key Reagents | Sulfonyl chlorides, N-protected hydroxylamines, Base | PPh₃, DEAD/DIAD, N-hydroxyphthalimide | Strong base (n-BuLi), Oxaziridine reagent |

| Advantages | Robust, reliable, easily scalable, uses common reagents. | One-pot, mild conditions, predictable stereoinversion. | Alternative pathway, useful for sensitive substrates. |

| Disadvantages | Multiple steps, isolation of intermediates may be needed. | Stoichiometric phosphine oxide byproduct can complicate purification. Not suitable for acidic substrates. | Requires strongly basic/anhydrous conditions, specialized aminating agent. |

Conclusion and Future Perspectives

The has evolved from classical multi-step procedures to elegant one-pot transformations. The activation of alcohols via sulfonate esters remains a workhorse in process chemistry due to its reliability and scalability. For applications where precise stereochemical control is paramount, particularly in the synthesis of complex chiral molecules, the Mitsunobu reaction is the undisputed method of choice, offering predictable and clean inversion of configuration.

Future developments in this field will likely focus on catalytic methods that avoid stoichiometric byproducts, expanding the substrate scope to include more challenging tertiary alcohols, and developing more environmentally benign activation strategies. As the demand for sophisticated alkoxyamine-containing molecules in pharmaceuticals and biotechnology continues to grow, the refinement and innovation of these core synthetic methods will remain a vital area of research.

References

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols . Synthesis, 2006(10), 1635-1638. [Link]

-

Mitsunobu Reaction . Organic Chemistry Portal. [Link]

-

The Mitsunobu Reaction . Chemistry Steps. [Link]

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols . ResearchGate. [Link]

-

Dussault, P. H., & Lu, G. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . Molecules, 28(6), 2795. [Link]

- Process for the production of o-substituted oximes.

-

Mitsunobu reaction . Organic Synthesis. [Link]

-

Mitsunobu reaction . Wikipedia. [Link]

-

Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances . Organic & Biomolecular Chemistry, 16(18), 3314-3327. [Link]

- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

-

Knight, D. W., & Foot, O. F. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides . ResearchGate. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities . (2021). PMC. [Link]

-

Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub . Googleapis.com. [Link]

-

hydroxylamine synthesis by amination (alkylation) . Organic Chemistry Portal. [Link]

-

Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling . (2024). ACS Publications. [Link]

-

Reductive amination . Wikipedia. [Link]

-

Zhang, L., et al. (2020). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals . Chemical Communications, 56(73), 10729-10732. [Link]

-

Improved Synthesis of N-Alkoxyphthalimdes . ResearchGate. [Link]

-

Reductive Amination . Chemistry Steps. [Link]

-

Knight, D. W., & Foot, O. F. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides . RSC Publishing. [Link]

-

Simple Preparation of O‐Substituted Hydroxylamines from Alcohols . Semantic Scholar. [Link]

- Process for the preparation of O-substituted hydroxylamines.

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides . YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Mechanism and Application of O-(2-Tert-butoxyethyl)hydroxylamine

Introduction: A Versatile Tool for Modern Chemical Biology and Drug Development

O-(2-Tert-butoxyethyl)hydroxylamine is a specialized hydroxylamine derivative that has emerged as a valuable reagent in the fields of organic synthesis, chemical biology, and pharmaceutical sciences.[1][2][3][4] Its unique molecular architecture, featuring a reactive hydroxylamine moiety shielded by a sterically bulky tert-butoxyethyl group, offers a combination of stability and controlled reactivity.[1] This guide provides an in-depth exploration of the mechanism of action of this compound, its practical applications in bioconjugation, and its role as a key intermediate in the synthesis of complex molecules.[2][4]

The primary utility of this compound lies in its ability to react with aldehydes and ketones to form stable oxime ethers.[1][3] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting covalent bond under physiological conditions.[5] The tert-butoxyethyl group serves as a protecting group, which can be advantageous in multi-step syntheses.[1] This guide will delve into the nuances of this mechanism, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their work.

Core Mechanism of Action: The Oxime Ligation

The fundamental mechanism of action of this compound revolves around the nucleophilic attack of its hydroxylamine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This reaction proceeds through a tetrahedral intermediate, which then dehydrates to form a stable C=N double bond, resulting in an oxime ether.[5]

The reaction is typically most efficient under slightly acidic conditions (pH 4-5), as protonation of the carbonyl oxygen increases its electrophilicity.[5] However, for applications involving sensitive biomolecules that may not tolerate acidic environments, the reaction can be effectively catalyzed at neutral pH by nucleophilic catalysts such as aniline and its derivatives, like m-phenylenediamine and p-phenylenediamine.[6] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydroxylamine.

Below is a diagram illustrating the catalyzed mechanism of oxime ligation.

Experimental Protocol: Bioconjugation of an Aldehyde-Tagged Protein

This protocol provides a general framework for the bioconjugation of a payload containing this compound to a protein that has been engineered to contain a reactive aldehyde group (an "aldehyde tag").[7][8][9]

Materials:

-

Aldehyde-tagged protein of interest

-

This compound hydrochloride

-

Aniline or p-phenylenediamine (catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching solution (e.g., acetone)

-

Purification system (e.g., size-exclusion chromatography or affinity chromatography)

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)

Procedure:

-

Protein Preparation: Prepare a solution of the aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride in the reaction buffer.

-

Prepare a stock solution of the aniline catalyst in an appropriate solvent (e.g., DMSO or the reaction buffer).

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a 10-50 molar excess relative to the protein.

-

Add the catalyst stock solution to a final concentration of 10-100 mM.

-

Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.

-

-

Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of acetone to react with any excess hydroxylamine.

-

Purification: Remove excess reagents and catalyst by subjecting the reaction mixture to size-exclusion chromatography or another appropriate purification method based on the properties of the protein.

-

Characterization:

-

Confirm successful conjugation by analyzing the purified product using SDS-PAGE, which should show a shift in molecular weight.

-

Determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12]

-

Further characterization can be performed using HPLC to assess the purity and homogeneity of the conjugate.[13]

-

Stability of the Oxime Ether Linkage

A key advantage of the oxime linkage in bioconjugation is its significant hydrolytic stability compared to other linkages like hydrazones.[2][14][15][16] The stability of the oxime ether bond is, however, pH-dependent.

| Condition | Stability | Notes |

| Neutral pH (7.0-7.4) | High | Generally stable under physiological conditions, making it ideal for in vivo applications.[1][5] |

| Acidic pH (4.0-6.0) | Moderate | The rate of hydrolysis increases as the pH decreases.[1][14] |

| Strongly Acidic pH (<4.0) | Low | Significant hydrolysis can occur.[1][14] |

| Basic pH (>8.0) | High | Generally stable. |

This table provides a qualitative summary. Actual hydrolysis rates will depend on the specific molecular context, temperature, and buffer components.

Cleavage of the Tert-butoxyethyl Protecting Group

In certain applications, it may be desirable to cleave the tert-butoxyethyl group after the oxime ligation has been performed. Tert-butyl ethers are known to be cleaved under acidic conditions.[10][17][18][19][20] The mechanism typically involves protonation of the ether oxygen followed by either an SN1 or SN2 pathway, depending on the substrate. For the tertiary tert-butyl group, an SN1 mechanism is favored, proceeding through a stable tert-butyl carbocation.

However, the strongly acidic conditions typically required for tert-butyl ether cleavage (e.g., trifluoroacetic acid, strong mineral acids) are often incompatible with the stability of biomolecules like proteins.[17][21][22] Therefore, selective cleavage of the tert-butoxyethyl group from the oxime conjugate without denaturing the protein presents a significant challenge. Milder acidic conditions or alternative enzymatic approaches would need to be explored and optimized for specific applications.

Applications in Drug Development

The application of this hydroxylamine derivative extends to the development of antibody-drug conjugates (ADCs). In this context, it can be incorporated into a linker-payload system, which is then conjugated to an antibody. The resulting ADC can selectively deliver a potent cytotoxic agent to cancer cells.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry and drug development. Its core mechanism of action, the formation of stable oxime ethers, provides a reliable method for bioconjugation and the synthesis of complex molecules. Understanding the nuances of the reaction mechanism, including the role of catalysts and pH, is crucial for its effective implementation. While the stability of the resulting oxime bond is a significant advantage, the conditions required for the cleavage of the tert-butoxyethyl protecting group need to be carefully considered, especially in the context of sensitive biomolecules. With its proven utility as a synthetic intermediate and its potential in the burgeoning field of bioconjugates, this compound will undoubtedly continue to be a valuable reagent in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

-

LookChem. Cas 1023742-13-3, this compound. ([Link]).

-

Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7(6), 1052-1067. ([Link]).

-

MySkinRecipes. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. ([Link]).

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. ([Link]).

-

Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3644-3648. ([Link]).

-

PubChem. This compound. ([Link]).

-

SciGine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. ([Link]).

-

Worek, F., et al. (1995). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 69(9), 639-645. ([Link]).

-

Scheck, R. A., & Francis, M. B. (2010). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. Journal of Visualized Experiments, (41), 2037. ([Link]).

-

Spadaccini, R., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3538. ([Link]).

-

DC Chemicals. Drug-Linker Conjugates. ([Link]).

-

Park, S., et al. (2020). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Molecules, 25(18), 4236. ([Link]).

-

SYNthesis med chem. Antibody Drug Conjugates. ([Link]).

-

Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. ([Link]).

-

Sabitha, G., et al. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703. ([Link]).

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. ([Link]).

-

Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. ([Link]).

-

Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. ([Link]).

-

Ho, T. D., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 147-153. ([Link]).

-

Albrecht, S., et al. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. ([Link]).

-

Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. ([Link]).

-

Gaynor, W. R., & Hopper, D. W. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4892-4897. ([Link]).

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. ([Link]).

-

Silva, J., et al. (2022). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Chemical Communications, 58(65), 9100-9103. ([Link]).

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. ([Link]).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]

- 4. Cas 1023742-13-3,this compound | lookchem [lookchem.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]

- 9. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standard Proteoforms and Their Complexes for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]

- 16. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. Selective cleavage of benzyl ethers using the boron trifluoride-ether and sodium iodide reagent system | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

Solubility Profile of O-(2-Tert-butoxyethyl)hydroxylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Tert-butoxyethyl)hydroxylamine (CAS No. 1023742-13-3) is a bifunctional molecule of increasing interest in medicinal chemistry and organic synthesis, particularly in the construction of novel molecular architectures for drug discovery.[1][2] Its utility is fundamentally linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its unique molecular structure. We will explore the theoretical principles governing its solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to validate and expand upon this data in their own laboratories.

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol , possesses a distinct amphiphilic character.[3][4][5] This character is the primary determinant of its solubility behavior. The molecule can be deconstructed into two key regions:

-

A Polar Head Group: The hydroxylamine (-ONH₂) moiety is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms).[6][7] This region promotes interaction with polar solvents.

-

A Nonpolar Tail: The 2-tert-butoxyethyl group, –CH₂CH₂O-C(CH₃)₃, introduces significant nonpolar character. The bulky tert-butyl group and the ether linkage contribute to van der Waals interactions, favoring solubility in less polar or nonpolar organic solvents.[8]

Understanding this structural duality is critical for any scientist seeking to employ this reagent effectively. The balance between the hydrophilic hydroxylamine and the lipophilic alkyloxy tail dictates which solvents will successfully solvate the molecule.

Diagram 1: Structural Analysis of this compound

Caption: Molecular structure highlighting the distinct polar and nonpolar domains.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9]

-

Polar Solvents: Polar protic solvents, such as water, methanol, and ethanol, are expected to be effective at solvating this compound. Their ability to engage in hydrogen bonding will create strong intermolecular forces with the molecule's hydroxylamine group.[6][7]

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) lack O-H or N-H bonds but possess significant dipole moments. They can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the hydroxylamine group, suggesting good solubility.

-

Nonpolar Solvents: Nonpolar solvents such as hexane and toluene primarily interact through weaker London dispersion forces. The nonpolar tail of the molecule will promote some degree of solubility, but the highly polar hydroxylamine head will resist dissolution, likely resulting in limited solubility.[8]

Based on this framework, we can predict a qualitative solubility profile.

Predicted Solubility Profile of this compound

While comprehensive experimental data is not widely published, a scientifically-grounded prediction of solubility is invaluable for initial experimental design. The following table summarizes the expected solubility based on solvent properties and the molecular structure of the target compound.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | High | Strong hydrogen bonding with the hydroxylamine group.[6] |

| Methanol | Polar Protic | Very High | Excellent hydrogen bond donor/acceptor properties matching the solute. |

| Ethanol | Polar Protic | Very High | Similar to methanol, provides strong hydrogen bonding interactions. |